molecular formula C21H22N4O2S2 B11467308 2-(ethylamino)-7-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-(ethylamino)-7-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11467308
M. Wt: 426.6 g/mol
InChI Key: NSLKHCFFWQTPLK-UHFFFAOYSA-N
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Description

2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that incorporates both thiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of a thiazole derivative with a pyridine precursor under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(ETHYLAMINO)-7-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple modifications, making it a versatile compound for further research and development.

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-(ethylamino)-7-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H22N4O2S2/c1-3-22-21-25-20-19(29-21)15(11-17(26)24-20)13-7-8-16(27-2)14(10-13)12-28-18-6-4-5-9-23-18/h4-10,15H,3,11-12H2,1-2H3,(H,22,25)(H,24,26)

InChI Key

NSLKHCFFWQTPLK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=C(C=C3)OC)CSC4=CC=CC=N4

Origin of Product

United States

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